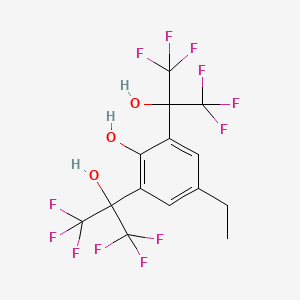
4-Ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-乙基-2,6-双(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)苯酚: 是一种氟化酚衍生物。该化合物以其独特的化学结构而闻名,包括两个连接到苯环上的六氟异丙醇基团。氟原子的存在赋予了化合物独特的特性,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件: 4-乙基-2,6-双(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)苯酚的合成通常涉及以下步骤:
起始原料: 合成以 2,6-二甲基苯酚和 1,1,1,3,3,3-六氟丙酮的制备开始。
反应: 2,6-二甲基苯酚和 1,1,1,3,3,3-六氟丙酮之间的反应在强酸催化剂(如硫酸)存在下,在受控温度条件下进行。
纯化: 使用重结晶或柱色谱等技术对所得产物进行纯化,以获得高纯度的所需化合物。
工业生产方法: 在工业环境中,该化合物的生产可能涉及大型反应器和连续流动工艺,以确保高效且经济高效的合成。使用自动化系统和先进的纯化技术有助于实现高收率和一致的质量。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,导致形成醌衍生物。
还原: 还原反应可以将酚基团转化为相应的氢醌。
取代: 亲电芳香取代反应可以将各种取代基引入苯环。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化或硝化反应分别可以使用溴或硝酸等试剂。
主要产物:
氧化: 醌衍生物。
还原: 氢醌衍生物。
取代: 卤化或硝化酚衍生物。
科学研究应用
化学:
- 由于该化合物具有高极性和稳定反应性中间体的能力,因此它在各种有机反应中用作溶剂。
- 它用于合成氟化聚合物和材料,以用于高级应用。
生物学:
- 该化合物的独特结构使其成为研究酶相互作用和蛋白质折叠的宝贵工具。
医药:
- 正在进行研究以探索其作为药物中间体的潜力及其在药物递送系统中的作用。
工业:
- 由于其化学稳定性和抗恶劣环境的能力,它被用于生产高性能涂料、粘合剂和密封剂。
作用机制
4-乙基-2,6-双(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)苯酚的作用机制涉及通过氢键和疏水相互作用与其分子靶标相互作用。氟原子的存在增强了其参与这些相互作用的能力,导致结合亲和力和特异性增加。该化合物可以调节酶活性并影响生化途径,使其成为生化研究的宝贵工具。
相似化合物的比较
类似化合物:
1,1,1,3,3,3-六氟-2-丙醇: 一种具有类似氟化基团但缺少苯环的相关化合物。
2,6-二叔丁基-4-乙基苯酚: 另一种在苯环上具有不同取代基的酚衍生物。
独特性:
- 4-乙基-2,6-双(1,1,1,3,3,3-六氟-2-羟基丙烷-2-基)苯酚中存在两个六氟异丙醇基团赋予了其独特的特性,例如高极性、化学稳定性和稳定反应性中间体的能力。这些特性使其与其他类似化合物不同,并且在专门的应用中具有价值。
属性
分子式 |
C14H10F12O3 |
|---|---|
分子量 |
454.21 g/mol |
IUPAC 名称 |
4-ethyl-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C14H10F12O3/c1-2-5-3-6(9(28,11(15,16)17)12(18,19)20)8(27)7(4-5)10(29,13(21,22)23)14(24,25)26/h3-4,27-29H,2H2,1H3 |
InChI 键 |
WECMHMOIORSWKO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
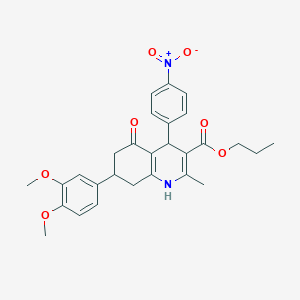
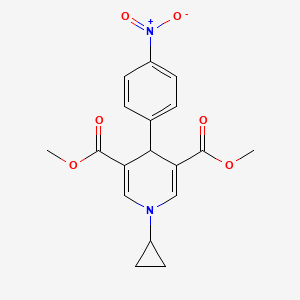
![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
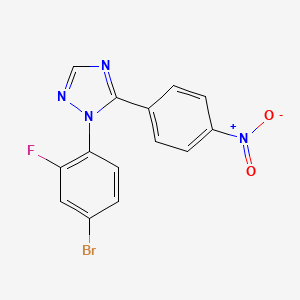
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
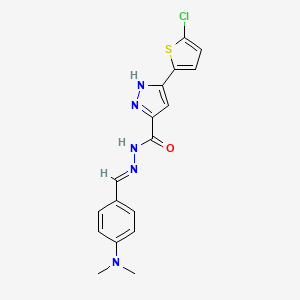
![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
